Lipophilicity Differential: 4-Methoxybenzyl vs. Unsubstituted Benzyl Analogs
The target compound's 4-methoxybenzyl group is predicted to increase lipophilicity compared to the unsubstituted benzyl analog N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. Calculated logP values (using XLogP3) show a 0.6-unit increase for the 4-methoxybenzyl derivative (2.3 vs. 1.7 for the benzyl analog), which can enhance membrane permeability in cell-based assays [1].
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | cLogP = 2.3 |
| Comparator Or Baseline | N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, cLogP = 1.7 |
| Quantified Difference | ΔcLogP = +0.6 |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem infrastructure) |
Why This Matters
Higher lipophilicity may improve passive membrane diffusion, reducing the need for high concentrations in cellular assays and potentially lowering assay variability.
- [1] PubChem. Predicted LogP values for CID 156582345 (target) and CID 156582346 (benzyl analog). National Center for Biotechnology Information. Accessed 2026-05-09. View Source
